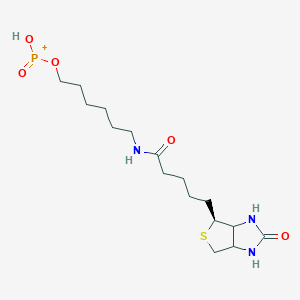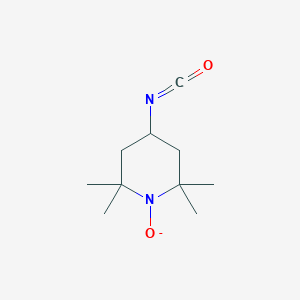
4-Isocyanato-TEMPO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-TEMPO is a spin labeling reagent used to label the 2’-position in RNA . It has been used to study HIV-1 transactivation response RNA and hammerhead ribosome dynamics by electron paramagnetic resonance (EPR) spectroscopy .
Synthesis Analysis
4-Isocyanato-TEMPO can be prepared from 4-amino-TEMPO . It easily reacts with selected amines yielding urea derivatives . This spin-labeling protocol has been applied primarily to RNA, but is also applicable to DNA .Molecular Structure Analysis
The molecular formula of 4-Isocyanato-TEMPO is C10H17N2O2 . The molecular weight is 197.25 .Chemical Reactions Analysis
4-Isocyanato-TEMPO is used for postsynthetic modification of site-specifically 2’-amino-modified nucleic acids . It has been used in the synthesis of novel TEMPO stable free (poly)radical derivatives .Physical And Chemical Properties Analysis
4-Isocyanato-TEMPO is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) .Aplicaciones Científicas De Investigación
Nucleic Acid Research : A notable application is in the field of nucleic acid research. 4-Isocyanato-TEMPO has been used for the site-specific incorporation of nitroxide spin-labels into nucleic acids, particularly RNA, aiding in the investigation of nucleic acid structure and dynamics using electron paramagnetic resonance (EPR) spectroscopy. This methodology enables the measurement of distances, solvent accessibilities, and conformational dynamics in nucleic acids (Edwards & Sigurdsson, 2007).
Spin Labeling in RNA Research : Another significant application is in the field of RNA research. 4-Isocyanato-TEMPO is used in postsynthetic labeling of 2'-amino groups in RNA. This approach has been fundamental in elucidating the structure and dynamics of nucleic acids through EPR spectroscopy. It offers a quantitative and selective modification method, although there are some limitations related to the spin-labeling protocol and the flexibility of the spin label itself (Saha, Jagtap, & Sigurdsson, 2015).
Anti-Angiogenic Properties : 4-Isocyanato-TEMPO has shown potential in anti-angiogenesis therapies. It inhibits angiogenesis by suppressing VEGFR2 and Tie2 phosphorylation, affecting the viability of neoplastic and endothelial cells, which suggests its potential use in cancer research (Liu et al., 2016).
Fluorescent Probing : It has applications in detecting 4-hydroxy-TEMPO radicals in biological systems. A novel fluorimetric method using dihydroxycoumarins as fluorescent probes has been developed for the detection and quantitative determination of 4-hydroxy-TEMPO in aqueous solutions, highlighting its relevance in biological and clinical research (Żamojć et al., 2015).
Cytotoxicity and Autophagy in HepG2 Cells : The compound is also used in studies investigating cytotoxicity, autophagy, and DNA damage in human HepG2 hepatoma cells. 4-Isocyanato-TEMPO induces oxidative stress, DNA damage, and activates MAPK signaling pathways, contributing to the understanding of cellular responses to oxidative stress (Zhang et al., 2018).
Electrochemical Applications : In another study, 4-Amino-2,2,6,6-tetramethyl-1-piperridine N-oxyl (a derivative of 4-Isocyanato-TEMPO) was attached to graphene oxide surfaces for electrocatalytic applications. This demonstrates the potential of 4-Isocyanato-TEMPO derivatives in developing new materials for electrochemical sensors and devices (Yuan et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-isocyanato-2,2,6,6-tetramethyl-1-oxidopiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O2/c1-9(2)5-8(11-7-13)6-10(3,4)12(9)14/h8H,5-6H2,1-4H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIRLWXVLZEWBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isocyanato-TEMPO | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)


![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)
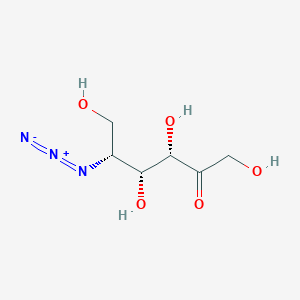
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
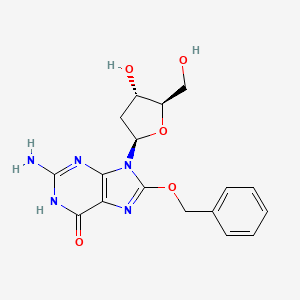
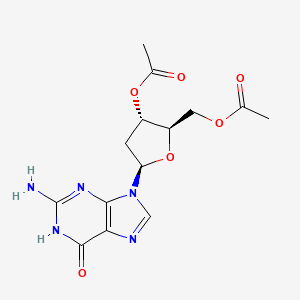
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)
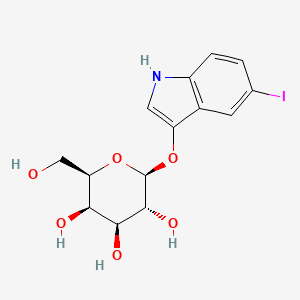
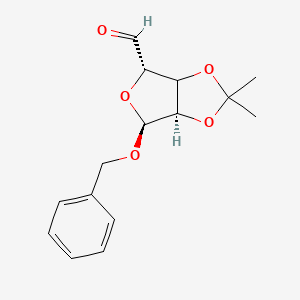
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
